

(Rac)-WRC-0571: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-WRC-0571

Cat. No.: B1684166

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(Rac)-WRC-0571 is a potent, selective, and orally active non-xanthine antagonist of the A1 adenosine receptor (A1AR). This technical guide provides an in-depth overview of its pharmacological properties, experimental protocols, and the signaling pathways it modulates, designed for researchers, scientists, and drug development professionals.

Core Compound Information

Property	Value	Reference
Full Chemical Name	N6-[endo-2'-(endo-5'-Hydroxy)norbonyl]-8-(N-methylisopropylamino)-9-methyladenine	[1]
Primary Target	Adenosine A1 Receptor (A1AR) Antagonist	[2]
CAS Number	501667-77-2	
Molecular Formula	C22H32N6O	
Molecular Weight	396.53 g/mol	

Quantitative Pharmacological Data

(Rac)-WRC-0571 exhibits high affinity and selectivity for the A1 adenosine receptor across multiple species. The following tables summarize its binding affinities and functional antagonist potencies.

Table 1: Radioligand Binding Affinities (K_i) of (Rac)-WRC-0571

Receptor Subtype	Species	K _i (nM)	Radioligand Used	Reference
A1	Guinea Pig	1.1	[3H]-N6-cyclohexyladenosine (CHA)	[2]
A1	Human (cloned)	1.7	Not Specified	[2]
A2a	Bovine	234	[3H]-5'-N-ethylcarboxamidoadenosine (NECA)	[2]
A2a	Human (cloned)	105	Not Specified	[2]
A3	Human (cloned)	7940	Not Specified	[2]

Table 2: Functional Antagonist Potency (K_B) of (Rac)-WRC-0571

Assay	Tissue/System	Species	K _B (nM)	Agonist Used	Reference
Negative Inotropic Response	Isolated Atria	Guinea Pig	3.4	5'-N-ethylcarboxamidoadenosine (NECA)	[2]
Vasodilation	Hindquarter	Rat	>10,000	Adenosine	[2]

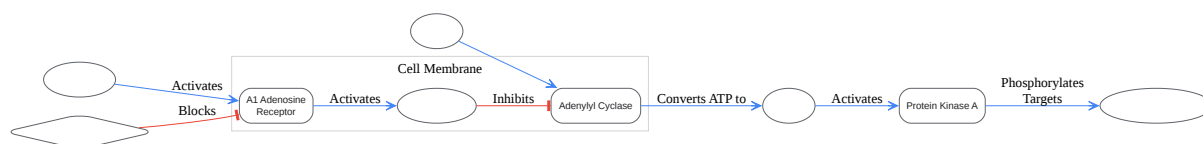
Table 3: In Vivo Antagonist Activity of (Rac)-WRC-0571

Effect	Animal Model	Lowest Effective Dose	Route of Administration	Reference
Antagonism of Adenosine-induced Bradycardia	Anesthetized Rats	1 nmol/kg	Intravenous	[2]
Oral Activity	Not Specified	0.3 µmol/kg	Oral	[2]

Signaling Pathways

The primary mechanism of action of **(Rac)-WRC-0571** is the competitive antagonism of the A1 adenosine receptor. A1ARs are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[3][4] Upon activation by endogenous adenosine, the Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking this interaction, **(Rac)-WRC-0571** prevents the downstream effects of A1AR activation.

The antagonism of the A1AR by **(Rac)-WRC-0571** results in the disinhibition of adenylyl cyclase, leading to an increase in cAMP production. This, in turn, can activate Protein Kinase A (PKA) and influence various cellular processes.



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A1 Adenosine Receptor Signaling Pathway and the Action of **(Rac)-WRC-0571**.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of **(Rac)-WRC-0571** are provided below.

Radioligand Binding Assays

This protocol is a generalized procedure based on the methods described for A1AR antagonists.

Objective: To determine the binding affinity (K_i) of **(Rac)-WRC-0571** for adenosine receptor subtypes.

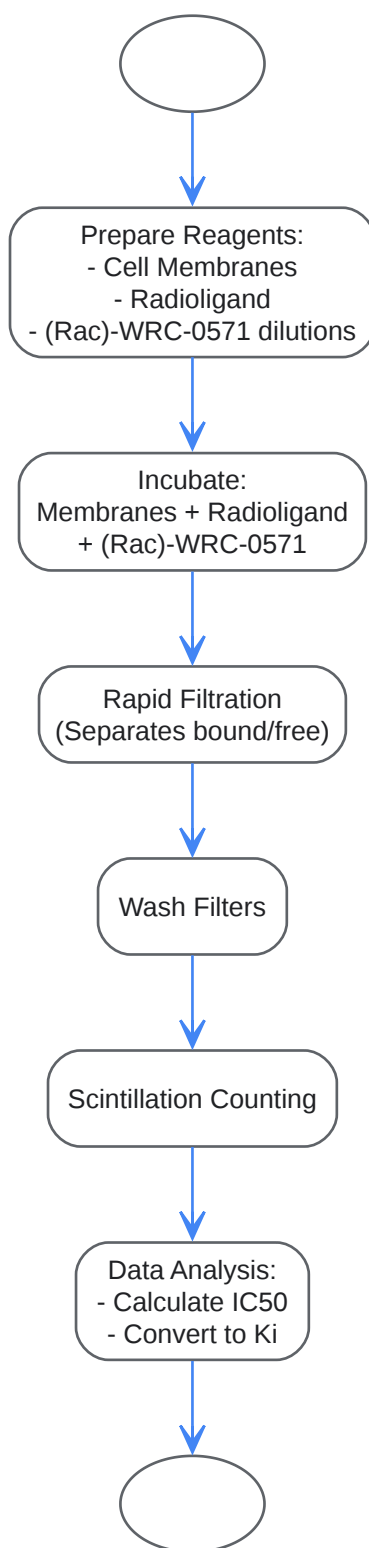
Materials:

- Cell membranes expressing the target adenosine receptor subtype (e.g., from guinea pig brain, bovine striatum, or cells transfected with cloned human receptors).
- Radioligand specific for the receptor subtype (e.g., [3H]-N6-cyclohexyladenosine for A1, [3H]-5'-N-ethylcarboxamidoadenosine for A2a).
- **(Rac)-WRC-0571** stock solution.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Incubation plates (96-well).
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

Procedure:

- Prepare serial dilutions of **(Rac)-WRC-0571**.
- In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radioactive ligand (for non-specific binding), or a concentration of **(Rac)-WRC-0571**.

- Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of **(Rac)-WRC-0571** (the concentration that inhibits 50% of the specific binding of the radioligand).
- Convert the IC₅₀ value to a K_i value using the Cheng-Prusoff equation.



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Workflow for Radioligand Binding Assay.

Isolated Tissue Bath Assay for Functional Antagonism

This protocol is a generalized procedure for assessing the functional antagonist activity of **(Rac)-WRC-0571** in isolated tissues.

Objective: To determine the functional antagonist potency (KB) of **(Rac)-WRC-0571**.

Materials:

- Isolated tissue (e.g., guinea pig atria).
- Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
- Force transducer and data acquisition system.
- A₁AR agonist (e.g., NECA).
- **(Rac)-WRC-0571** stock solution.

Procedure:

- Mount the isolated tissue in the organ bath.
- Allow the tissue to equilibrate under a resting tension.
- Obtain a cumulative concentration-response curve for the A₁AR agonist (e.g., NECA) to establish a baseline response.
- Wash the tissue to return to baseline.
- Incubate the tissue with a known concentration of **(Rac)-WRC-0571** for a set period.
- Obtain a second cumulative concentration-response curve for the agonist in the presence of **(Rac)-WRC-0571**.
- Repeat steps 4-6 with different concentrations of **(Rac)-WRC-0571**.

- Analyze the data to determine the rightward shift in the agonist concentration-response curve caused by **(Rac)-WRC-0571**.
- Calculate the Schild plot to determine the pA2 value, from which the KB (antagonist dissociation constant) can be derived.

Conclusion

(Rac)-WRC-0571 is a valuable pharmacological tool for studying the A1 adenosine receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo investigations into the physiological and pathophysiological roles of A1AR signaling. This guide provides a foundational understanding of its properties and the experimental approaches for its characterization, which can aid in the design of future research and drug development efforts.

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References

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